Pipendoxifene hydrochloride
Overview
Description
Pipendoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in breast cancer treatment. It is a non-steroidal compound that selectively binds to estrogen receptors and has both agonist and antagonist effects.
Scientific Research Applications
Selective Estrogen Receptor Modulator (SERM)
Pipendoxifene hydrochloride, a nonsteroidal 2-phenyl indole, is a selective estrogen receptor modulator (SERM). It works by antagonizing the binding of estradiol to estrogen receptor alpha (ER alpha), thus interfering with ER alpha-mediated gene expression and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. Its intrinsic estrogenic activity varies depending on the tissue types (2020).
Treatment of Breast Cancer
Pipendoxifene has been identified for its potential in treating metastatic breast cancer. It exhibits a preclinical pharmacological profile as a SERM, which is effective against certain forms of breast carcinoma due to its hormonal manipulation capabilities (Sorbera, Castaǹer, & Silvestre, 2002).
Antiosteoporotic Agent
Raloxifene hydrochloride, a related compound, is an effective drug for treating invasive breast cancer and osteoporosis in post-menopausal women. It is known for its poor oral bioavailability, and recent research has focused on improving this through various drug delivery systems, which could also be applicable to Pipendoxifene (Mahmood, Taher, & Mandal, 2014).
Drug Quality Control Studies
A high-performance liquid chromatography (HPLC) method was developed for detecting raloxifene hydrochloride, which could be relevant for Pipendoxifene's quality control due to the similarity in their chemical structure (Trontelj, Vovk, Bogataj, & Mrhar, 2005).
Environmental Fate and Chemistry
Studies on raloxifene hydrochloride's environmental fate and chemistry, due to its excretion through feces and potential discharge into waste treatment systems, provide insights that could be applicable to Pipendoxifene, given their chemical similarities (Teeter & Meyerhoff, 2002).
Treatment of Uterine Leiomyomas
Research indicates that raloxifene hydrochloride, when combined with GnRH analogue, shows potential in reducing leiomyoma sizes, suggesting a similar application for Pipendoxifene in gynecological conditions (Palomba et al., 2002).
Nanotechnology Applications
Nanotechnology-based formulations, such as nanoemulsions, nanoemulsion liquid preconcentrates, and lipidic nano-sized emulsomes, have been developed for raloxifene hydrochloride to enhance its bioavailability, solubility, and antitumor activity. This suggests potential for similar applications in the delivery and efficacy improvement of Pipendoxifene (Elsheikh et al., 2012; Aldawsari et al., 2021).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKCMRKZNTXMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.